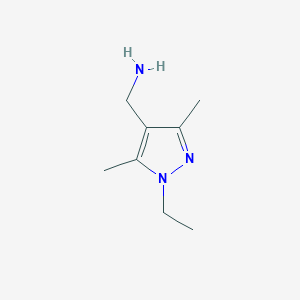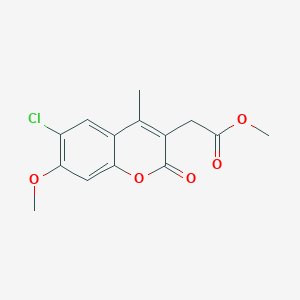
4-(N-环丙基磺酰胺)苯基硼酸频哪醇酯
描述
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
科学研究应用
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and polymers.
作用机制
Biochemical Pathways
Boronic acid derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acid derivatives to palladium, a process that can influence various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
生化分析
Biochemical Properties
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors . The compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can interact with proteins that have exposed diol groups, such as glycoproteins, through boronate ester formation .
Cellular Effects
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, such as kinases and phosphatases . This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester involves its ability to form covalent bonds with nucleophilic residues in enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, it can modulate the activity of kinases and phosphatases by binding to their active sites or regulatory domains . These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester can change over time due to its stability and degradation . The compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . This hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in animal models vary with different dosages . At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in adverse effects .
Metabolic Pathways
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolite levels and flux . For example, it can inhibit glycolytic enzymes, resulting in altered glucose metabolism . Additionally, it can interact with cofactors such as NAD+ and FAD, affecting redox reactions and energy production .
Transport and Distribution
Within cells and tissues, 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . For example, it can bind to glycoproteins on the cell surface, facilitating its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles through the presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect its localization and activity within the cell . For example, the compound can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-N-cyclopropylsulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and scalability .
化学反应分析
Types of Reactions
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions, such as oxidation and substitution .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromophenylboronic acid pinacol ester
- 4-(N-Methylsulfonamide)phenylboronic acid pinacol ester
Uniqueness
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is unique due to the presence of the cyclopropylsulfonamide group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions compared to other similar compounds .
属性
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBWQXCZSUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585941 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914610-50-7 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
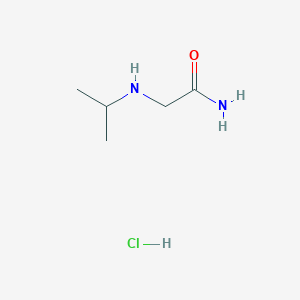
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)
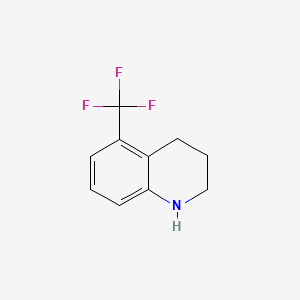
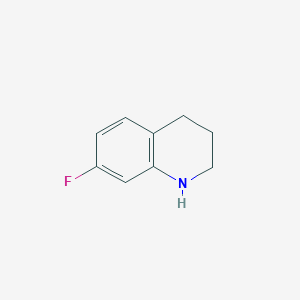

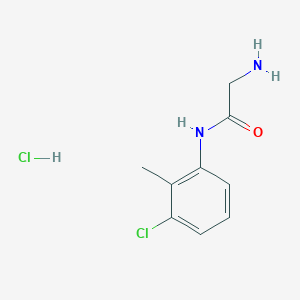
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)
